2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione)
Description
N-(2,4-Difluorophenyl)hypofluorous amide is a fluorinated benzamide derivative characterized by a 2,4-difluorophenyl group attached to an amide moiety. Fluorinated amides are critical in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to participate in hydrogen bonding and molecular stacking interactions . The 2,4-difluorophenyl substituent is notable for its electron-withdrawing effects, which influence electronic distribution, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C22H20N2O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[6-(1,3-dioxoisoindol-2-yl)-2,5-dihydroxyhexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O6/c25-13(11-23-19(27)15-5-1-2-6-16(15)20(23)28)9-10-14(26)12-24-21(29)17-7-3-4-8-18(17)22(24)30/h1-8,13-14,25-26H,9-12H2 |
InChI Key |
IBLQALNWMDNRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCC(CN3C(=O)C4=CC=CC=C4C3=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under reflux conditions in toluene solvent . The reaction is carried out for 24 hours, followed by purification to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like DMSO. .
Scientific Research Applications
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and tetrahydrofuran derivatives.
Biology: Investigated for its potential biological activities, including interactions with dopamine receptors.
Medicine: Explored for its potential use in developing antiepileptic and antipsychotic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Structure : Fo24 features a 2-fluorobenzamide core with a 2,4-difluorophenyl substituent. Its isomer, Fo23 (2,3-difluorophenyl analog), demonstrates distinct structural properties due to fluorine positional isomerism.
- Crystal Packing : Fo24 forms planar molecular layers stabilized by N–H···O hydrogen bonds (2.06 Å) and C–H···F interactions. The dihedral angle between the benzamide and difluorophenyl rings is 35.5°, promoting π-π stacking between adjacent molecules .
- Electronic Effects: The 2,4-difluoro substitution enhances electron deficiency, increasing dipole moments compared to non-fluorinated analogs.
N-(2,3-Difluorophenyl)-2-fluorobenzamide
- Structural Divergence : The 2,3-difluoro substitution creates steric hindrance, reducing coplanarity between the benzamide and phenyl rings (dihedral angle: 42.8°). This disrupts π-π stacking but strengthens C–F···H–C van der Waals interactions .
- Hydrogen Bonding: Unlike Fo24, this compound exhibits weaker N–H···O bonds (2.12 Å) due to reduced alignment of donor-acceptor groups.
N-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxamide
- Non-Planarity: The isoxazole ring introduces a 8.08° dihedral angle relative to the benzene ring, reducing stacking efficiency. However, solvate water molecules mediate O–H···N and N–H···O hydrogen bonds, forming tapes with R44(16) motifs .
- Bond Lengths : The C9=N2 bond (1.296 Å) is elongated compared to standard C=N bonds (1.28 Å), indicating partial conjugation disruption.
N-(2,4-Difluorophenyl)thiophene-2-carboxamide
- Heterocyclic Influence: Replacement of the benzamide with a thiophene ring alters electronic properties. The sulfur atom increases polarizability, enhancing solubility in nonpolar solvents. However, reduced hydrogen-bonding capacity limits crystalline order compared to Fo24 .
Comparative Data Table
Biological Activity
2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of isoindoline-1,3-dione derivatives with 2,5-dihydroxyhexane. The synthetic pathway often includes purification steps such as recrystallization or chromatography to obtain a high-purity product.
Anticancer Properties
Recent studies have demonstrated that isoindoline-1,3-dione derivatives exhibit significant anticancer activity. For instance, research evaluating the cytotoxic effects of various isoindole derivatives on cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) revealed that these compounds can inhibit cell proliferation effectively. The cytotoxicity was assessed using the MTT assay, which measures cellular viability .
Table 1: Cytotoxicity of Isoindole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) | HeLa | 15.4 |
| A549 | 12.7 | |
| MCF-7 | 18.9 |
This table summarizes the inhibitory concentrations (IC50) of the compound against different cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. A study highlighted its selective inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity of Isoindole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 1: Synthesis and Evaluation
In a recent study published in December 2023, researchers synthesized various isoindole derivatives and evaluated their biological activities. Among these derivatives, 2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) exhibited notable cytotoxicity against multiple cancer cell lines and significant antibacterial properties against selected pathogens .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of isoindole derivatives. Modifications at specific positions on the isoindole ring were shown to enhance biological activity. This study emphasized the importance of functional groups in determining the efficacy of these compounds against cancer cells and bacteria .
Q & A
Q. What are the common synthetic routes for preparing 2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) and its derivatives?
The compound is typically synthesized via condensation reactions involving dianhydrides or dihalides with hydroxyl-terminated linkers. For example, bisimide monomers can be derived from dianhydrides through nucleophilic substitution, as demonstrated in the synthesis of analogous compounds using 5,5'-carbonylbis(isoindoline-1,3-dione) . Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to avoid side reactions, such as incomplete substitution or hydrolysis of the dihydroxyhexane spacer. Yields are often improved using anhydrous solvents and inert atmospheres .
Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related isoindoline-dione derivative was analyzed using a STOE IPDS 2T diffractometer with Mo-Kα radiation (λ = 0.71073 Å), revealing a monoclinic P21/n space group with Z = 8 . Challenges include handling hygroscopic crystals, resolving disorder in flexible alkyl chains (e.g., the dihydroxyhexane moiety), and refining hydrogen atom positions via constrained models. Software like SHELXT (for structure solution) and SHELXL (for refinement) are critical .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR : H and C NMR confirm regiochemistry and purity. For derivatives, coupling constants (e.g., J = 8.4 Hz for aromatic protons) help assign substituent positions .
- FT-IR : Peaks at ~1700–1780 cm confirm the presence of isoindoline-1,3-dione carbonyl groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns aiding structural elucidation .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity in polymerization or coordination chemistry?
Density functional theory (DFT) studies, such as those using the B3LYP functional, can predict electron density distribution and frontier molecular orbitals. The electron-withdrawing isoindoline-dione groups stabilize negative charges, enhancing nucleophilic reactivity in click polymerization (e.g., imide-yne reactions) . Coordination with metal ions (e.g., Zn or Co) in MOFs relies on the ligand’s Lewis basicity, which can be modulated by substituents on the dihydroxyhexane spacer .
Q. What mechanistic insights explain its biological activity, such as antimicrobial or anticancer effects?
Structure-activity relationship (SAR) studies suggest that the compound’s bioactivity stems from its ability to intercalate DNA or inhibit enzymes like acetylcholinesterase. For example, derivatives with halogenated or methoxy-substituted aryl groups show enhanced antifungal activity due to increased lipophilicity and membrane penetration . Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins .
Q. How do structural variations (e.g., alkyl chain length or substituents) impact its performance in metal-organic frameworks (MOFs)?
The dihydroxyhexane spacer’s flexibility and length affect MOF porosity and stability. For instance, shorter chains (e.g., ethane vs. hexane) reduce pore size but enhance thermal stability. Substituents like bromomethyl groups (as in ) can introduce additional coordination sites for post-synthetic modification . Gas adsorption studies (e.g., N at 77 K) quantify surface area and pore volume .
Q. What computational strategies address discrepancies between experimental and theoretical data (e.g., bond lengths or reaction yields)?
Hybrid DFT functionals (e.g., B3LYP-D3 with dispersion corrections) improve agreement with SC-XRD bond lengths. For reaction yield discrepancies, microkinetic modeling can identify rate-limiting steps or side reactions. For example, competing hydrolysis in aqueous conditions may explain lower-than-expected yields in some syntheses .
Methodological Considerations
- Synthetic Optimization : Use Schlenk techniques to exclude moisture during dihydroxyhexane coupling reactions .
- Crystallography : For disordered regions, apply ISOR and DELU restraints in SHELXL to refine occupancy factors .
- Biological Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to evaluate antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
